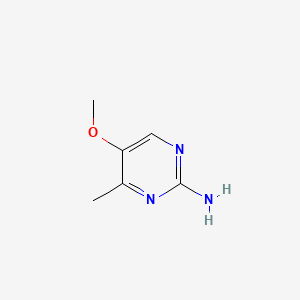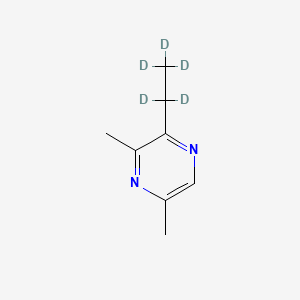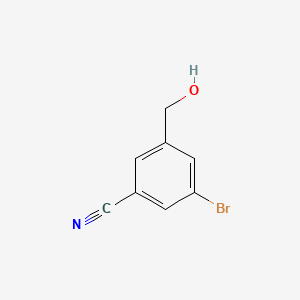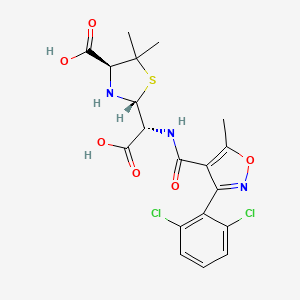
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-Methyl 2,6-diaminohexanoate dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known by other names such as “D-Lysine Methyl Ester Dihydrochloride”, “H-D-Lys-OMe.2HCl”, and "®-METHYL 2,6-DIAMINOHEXANOATE 2HCL" .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2,6-diaminohexanoate dihydrochloride” can be represented by the following SMILES notation:COC(=O)C@@HN.Cl.Cl . This notation provides a text representation of the compound’s structure, including its stereochemistry. Physical And Chemical Properties Analysis
“®-Methyl 2,6-diaminohexanoate dihydrochloride” has a molecular weight of 233.13 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 232.0745332 g/mol . The topological polar surface area of the compound is 78.3 Ų .科学的研究の応用
Production of Cationic Surfactants
This compound is used in the production of lysine methyl ester based cationic surfactants . Cationic surfactants are substances that reduce the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid. They are used in various applications such as fabric softeners, hair conditioners, and as antimicrobial agents.
Hydrogel Formation
D-Lysine Methyl Ester Dihydrochloride is used in the production of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. Due to their high water content, porosity and soft consistency, they closely simulate natural living tissue, more than any other class of synthetic biomaterials.
Peptide Synthesis
This compound could potentially be used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play many important roles in biological systems.
Cell Culture & Analysis
The compound might be used in cell culture and analysis . Cell culture is the process by which cells are grown under controlled conditions, generally outside their natural environment. This technique is crucial in biological and medical research.
Genomics
It could potentially be used in genomics , the study of the full genetic complement of an organism (the genome). Genomics involves the sequencing and analysis of genomes through uses of high throughput DNA sequencing and bioinformatics to assemble and analyze the function and structure of entire genomes.
Protein Biology
The compound might be used in protein biology , the study of protein structure, protein function, and protein-protein interactions. This field is crucial in understanding biological processes and developing new drugs.
Safety and Hazards
The safety data sheet for a similar compound, “Ethyl 2,6-diaminohexanoate dihydrochloride”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is recommended to wash off with plenty of water . If swallowed or inhaled, medical attention may be required .
特性
IUPAC Name |
methyl (2R)-2,6-diaminohexanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZCBVCQHOJXDR-QYCVXMPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659783 |
Source


|
| Record name | Methyl D-lysinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2,6-diaminohexanoate dihydrochloride | |
CAS RN |
67396-08-1 |
Source


|
| Record name | Methyl D-lysinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)

